

# Technical Guide: Metanil Yellow – Toxicology, Regulation, and Advanced Detection Protocols

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Metanil yellow, 95%

CAS No.: 587-98-4

Cat. No.: B1676332

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## Executive Summary

Metanil Yellow (Acid Yellow 36; CAS No. 587-98-4) is a synthetic azo dye legally permitted for industrial applications (textiles, leather, paper) but strictly prohibited in food matrices by major regulatory bodies, including the FSSAI (India), EFSA (EU), and FDA (USA).<sup>[1][2]</sup> Despite this, it remains a prevalent adulterant in turmeric powder, pulses (specifically *Cajanus cajan* or Arhar dal), and confectionery due to its low cost and intense color stability.

This guide provides a rigorous technical analysis of Metanil Yellow, detailing its toxicological mechanism of action, regulatory status, and validated detection methodologies ranging from rapid chemical screening to high-performance liquid chromatography (HPLC) and electrochemical nanosensing.

## Chemical Profile and Toxicological Mechanism<sup>[2][3]</sup> Chemical Identity<sup>[1][4][5]</sup>

- IUPAC Name: Sodium 3-[4-anilinophenylazo]benzenesulfonate<sup>[1][3]</sup>

- Color Index (C.I.): 13065[1][4]
- Class: Monoazo dye[1]
- Solubility: Soluble in water and ethanol; soluble in lipids (facilitating bioaccumulation).

## Mechanism of Toxicity

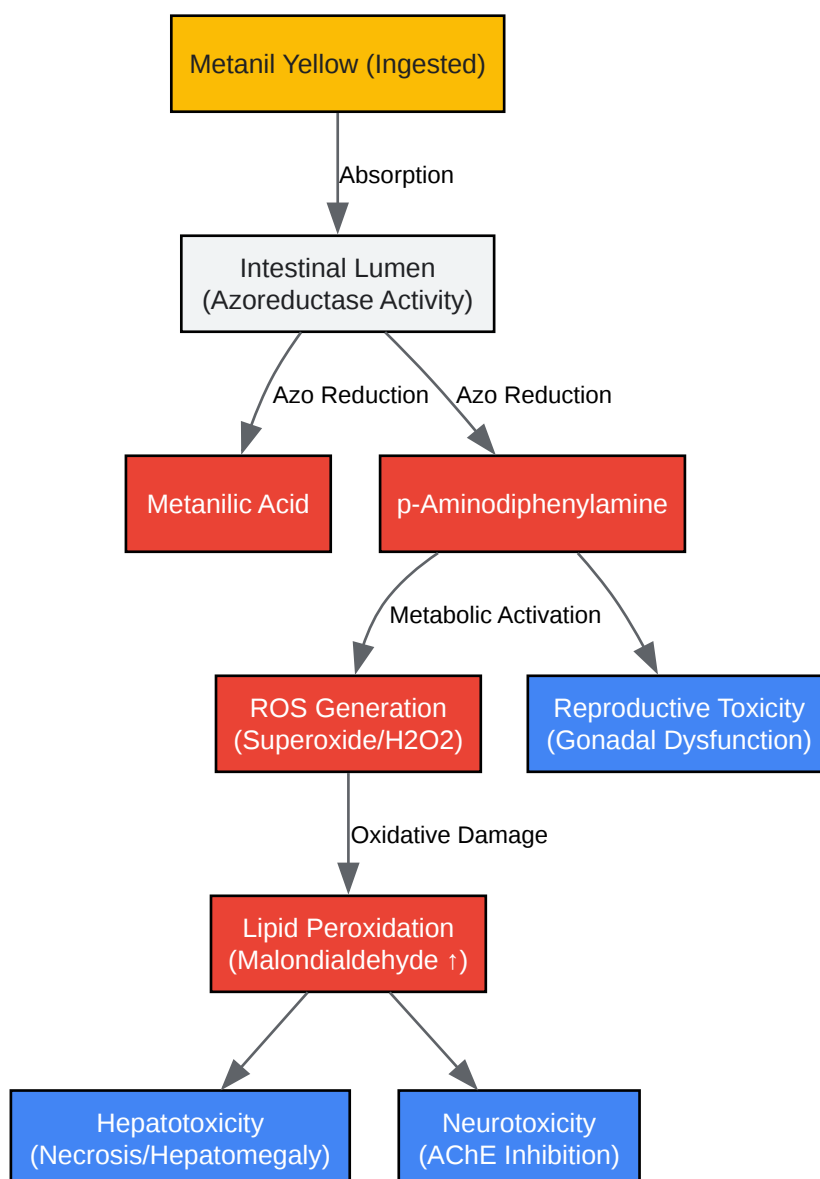
The toxicity of Metanil Yellow is primarily driven by the metabolic cleavage of its azo bond (-N=N-) by intestinal azoreductases. This biotransformation yields two primary aromatic amine metabolites: Metanilic acid and p-Aminodiphenylamine.[1]

These metabolites induce toxicity through three primary vectors:[1]

- Oxidative Stress: Generation of Reactive Oxygen Species (ROS) leading to lipid peroxidation in hepatic and renal tissues.
- Neurotoxicity: Alteration of cholinergic transmission (acetylcholinesterase inhibition) and aminergic signaling (dopamine/serotonin modulation).
- Reproductive Toxicity: Disruption of spermatogenesis and ovarian cycle regularity.

## Diagram 1: Metanil Yellow Toxicity Pathway

Figure 1 illustrates the metabolic breakdown and downstream pathological effects of Metanil Yellow ingestion.[2]



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Caption: Metabolic activation of Metanil Yellow via azo reduction, leading to systemic oxidative stress and organ-specific damage.[1]

## Analytical Challenges and Detection Framework

Detecting Metanil Yellow in food matrices is complicated by the presence of natural pigments (e.g., Curcumin in turmeric) which share similar absorbance maxima (~420-425 nm).[1] A robust detection strategy requires a tiered approach:

## Tier 1: Rapid Screening (Field Level)

Principle: The azo group acts as a pH indicator. Under highly acidic conditions, the protonation of the azo nitrogen shifts the absorption spectrum (bathochromic shift).

- Protocol:
  - Take 1g of food sample (turmeric/dal) in a test tube.
  - Add 5mL of water and shake well.
  - Add 5-10 drops of Concentrated Hydrochloric Acid (HCl).
  - Observation: Immediate color change to Magenta/Pink indicates the presence of Metanil Yellow. (Natural curcumin turns brownish-red but not magenta).[1]

## Tier 2: Quantitative Verification (HPLC-PDA)

For regulatory compliance and quantification, High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is the gold standard.[1]

### Table 1: Validated HPLC Protocol for Metanil Yellow

Parameter	Specification	Rationale
Column	C18 Reversed-Phase (250 mm × 4.6 mm, 5 μm)	Provides adequate retention and separation from polar matrix components.[1]
Mobile Phase A	20 mM Ammonium Acetate (pH 6.[1]0)	Buffer maintains analyte ionization state for consistent retention time.[1]
Mobile Phase B	Acetonitrile : Methanol (50:50 v/v)	Organic modifier ensures elution of hydrophobic azo dye.[1]
Elution Mode	Gradient (Start 10% B, ramp to 90% B over 15 min)	Sharpens peaks and clears late-eluting matrix interferences.[1]
Flow Rate	1.0 mL/min	Standard flow for 4.6mm ID columns to maintain backpressure <2000 psi.[1]
Detection	PDA at 435 nm (Visible) & 254 nm (UV)	435 nm is λ <sub>max</sub> for Metanil Yellow; 254 nm confirms aromaticity.[1]
Injection Vol	20 μL	Standard loop size for optimal sensitivity without column overload.[1]

#### Sample Preparation:

- Extraction: Sonicate 1g sample with 20mL Methanol:Water (7:3) for 15 mins.
- Clean-up: Centrifuge at 5000 rpm for 10 mins. Filter supernatant through 0.45 μm PTFE syringe filter.
- Analysis: Inject directly into HPLC system.

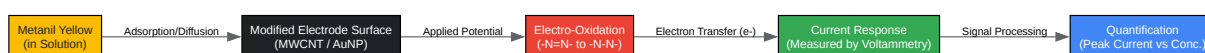
## Tier 3: Advanced Sensing (Electrochemical Nanosensors)

Emerging research utilizes electrochemical sensors for high-sensitivity detection without extensive sample prep.[1] These methods rely on the electro-oxidation of the azo group on modified electrodes.

Mechanism: Glassy Carbon Electrodes (GCE) are modified with nanomaterials (e.g., Multi-walled Carbon Nanotubes (MWCNTs) or Gold Nanoparticles (AuNPs)).[1][5] These modifiers increase the electroactive surface area and facilitate electron transfer, significantly lowering the Limit of Detection (LOD).

### Diagram 2: Electrochemical Sensing Mechanism

Figure 2 depicts the electron transfer process at a nanocomposite-modified electrode interface. [1]



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Caption: Electrochemical detection workflow using a nanomaterial-modified Glassy Carbon Electrode (GCE).

## Validation and Quality Assurance

To ensure data integrity (Trustworthiness), any method used must undergo validation according to ICH or AOAC guidelines.

- Linearity: The method must demonstrate a linear response ( ) over the expected concentration range (e.g., 0.5 – 50 µg/mL).
- Recovery: Spiking studies should yield recovery rates between 85% and 115% to confirm successful extraction from complex matrices like turmeric.
- LOD/LOQ:

- HPLC-PDA: Typically ~0.05 µg/g.
- Electrochemical Sensors: Can reach as low as ~10 nM (nanomolar).[1]

## References

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